molecular formula C25H25N3O4S B3003600 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313531-59-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B3003600
CAS No.: 313531-59-8
M. Wt: 463.55
InChI Key: UDEWHZPAVKKALX-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with an ethyl group at position 1, a ketone at position 2, and a benzamide moiety at position 4. The benzamide is further modified at the para position with a piperidin-1-ylsulfonyl group.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-28-22-14-13-21(19-7-6-8-20(23(19)22)25(28)30)26-24(29)17-9-11-18(12-10-17)33(31,32)27-15-4-3-5-16-27/h6-14H,2-5,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWHZPAVKKALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core fused with a benzene ring and an amide linkage. Its molecular formula is C24H28N3O5SC_{24}H_{28}N_{3}O_{5}S, and it has a molecular weight of approximately 463.5 g/mol. The unique structural features contribute to its biological properties, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition:
The compound acts as an inhibitor for specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential use in treating diseases where enzyme overactivity is implicated.

2. Receptor Modulation:
It can modulate the activity of certain receptors, influencing cellular signaling pathways. This property is particularly relevant in the context of cancer therapy, where receptor tyrosine kinases play a significant role in tumor growth and progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity:
Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-inflammatory Effects:
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.

Antimicrobial Activity:
Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

Compound Structural Features Biological Activity
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamideNitro group enhances electron-withdrawing capacityIncreased antitumor activity
N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(2-thienyl)-4-quino-linecarboxamideHeterocyclic components influence receptor bindingModulated receptor activity

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

Case Study 1: Breast Cancer Treatment
In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, characterized by increased Bax/Bcl-xL ratios and caspase activation.

Case Study 2: Inflammatory Disease Models
In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[cd]indole Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Position
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Target) Not reported Not reported Benzamide, Piperidinylsulfonyl, Ethyl, Ketone 6-position (benzamide)
N-[(1-acetylpiperidin-4-yl)methyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (E0B) C₂₁H₂₅N₃O₄S 415.506 Sulfonamide, Acetylpiperidine, Ethyl, Ketone 6-position (sulfonamide)
N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide C₂₁H₁₈N₄O₄ 406.40 Benzamide, Nitro, Ethyl, Ketone 6-position (benzamide)

Key Observations:

Substituent Diversity: The target compound incorporates a piperidin-1-ylsulfonyl group, which introduces both polarity (via sulfonyl) and basicity (via piperidine). This may enhance solubility and target engagement compared to the nitro group in the third compound .

Molecular Weight Trends :

  • E0B (415.5 g/mol) and the nitro derivative (406.4 g/mol) are lighter than the target compound (estimated >450 g/mol), suggesting the piperidinylsulfonyl group adds significant bulk.

Hypothesized Pharmacological Implications

  • Piperidinylsulfonyl vs. In contrast, the sulfonyl group in the target compound could act as a hydrogen-bond acceptor, improving affinity for polar active sites .
  • Sulfonamide vs. Benzamide : E0B’s sulfonamide group may confer greater acidity (pKa ~1-2) compared to the target’s benzamide (pKa ~8-10), influencing ionization state and membrane permeability .

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